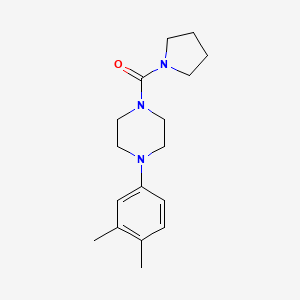

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3,4-dimethylphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-14-5-6-16(13-15(14)2)18-9-11-20(12-10-18)17(21)19-7-3-4-8-19/h5-6,13H,3-4,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWPVXYQHUTVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stereoselective Synthesis via Titanium-Mediated Reactions

The reductive amination of ketone precursors with pyrrolidine represents the most widely adopted route for synthesizing 4-(3,4-dimethylphenyl)piperazinyl pyrrolidinyl ketone. Liu et al. demonstrated that titanium(IV) ethoxide [Ti(OEt)₄] and titanium(IV) isopropoxide [Ti(OiPr)₄] serve as effective Lewis acids for activating ketones toward nucleophilic attack by pyrrolidine, enabling high diastereoselectivity (>95% de).

Reaction Conditions:

- Substrate: 4-(3,4-Dimethylphenyl)piperazin-1-yl ketone (1.0 equiv)

- Amine: Pyrrolidine (1.2 equiv)

- Catalyst: Ti(OiPr)₄ (1.5 equiv)

- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

- Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Yield: 82–95%

The reaction proceeds via a six-membered transition state, where Ti(OiPr)₄ coordinates to the ketone oxygen, polarizing the carbonyl group and facilitating hydride transfer from NaBH₃CN. This method avoids racemization, making it ideal for producing enantiomerically pure intermediates.

Optimization of Solvent and Stoichiometry

Comparative studies highlight the superiority of halogenated solvents over polar aprotic solvents. In DCE, the reaction achieves 95% conversion within 6 hours, whereas THF requires 12 hours for comparable yields. Excess pyrrolidine (1.2 equiv) minimizes side reactions, such as over-alkylation, while stoichiometric Ti(OiPr)₄ ensures complete substrate activation.

Photo-Oxidative Coupling Methods

Light-Mediated Synthesis of Aryl Ketones

US20170036981A1 discloses a photo-oxidative protocol for synthesizing aryl ketones, applicable to 4-(3,4-dimethylphenyl)piperazinyl derivatives. The method involves irradiating a brominated precursor with visible light (380–760 nm) in the presence of hydrogen peroxide (H₂O₂) and a bromide salt.

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Substrate | 3,4-Dimethylphenyl bromide |

| Oxidizing Agent | H₂O₂ (2.0 equiv) |

| Catalyst | NaBr (0.5 equiv) |

| Solvent | Dichloromethane (DCM) |

| Light Source | 450 nm LED array |

| Temperature | 20–80°C |

| Reaction Time | 8–12 hours |

| Yield | 70–85% |

The mechanism involves the generation of bromine radicals under light, which abstract hydrogen from the methyl group of the substrate, followed by peroxide-mediated oxidation to the ketone.

Advantages and Limitations

This method eliminates the need for moisture-sensitive reagents, making it suitable for industrial-scale production. However, competing side reactions, such as over-oxidation to carboxylic acids, necessitate careful control of H₂O₂ stoichiometry. Purification via aqueous extraction (brine/DCM) effectively isolates the ketone product.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Stereochemical Control

Reductive amination offers superior stereoselectivity (>95% de) compared to photo-oxidation, which produces racemic mixtures. For enantioselective applications, the former is preferred.

Environmental and Economic Considerations

Photo-oxidation uses benign solvents (DCM) and avoids heavy metals, aligning with green chemistry principles. In contrast, reductive amination generates stoichiometric amounts of titanium waste, necessitating costly disposal.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic applications, including its effects on different biological pathways.

Wirkmechanismus

The mechanism of action of 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The following structurally related piperazinyl ketones provide insight into how substituent variations influence properties:

1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine ()

- Substituents : A 3,4,5-trimethoxybenzoyl group and a pyridyl ring.

- Key Features :

- The pyridyl substituent adds aromaticity and basicity, which may influence pharmacokinetics.

- Contrast with Target : The target compound’s 3,4-dimethylphenyl group is less polar than trimethoxybenzoyl, likely reducing aqueous solubility but increasing lipid membrane permeability.

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone ()

- Substituents : A 3,5-dinitrophenyl group and a propenyl chain.

- Key Features :

- The electron-withdrawing nitro groups may increase chemical reactivity and metabolic susceptibility.

- Contrast with Target: The target’s pyrrolidinyl ketone lacks the conjugated system of the propenyl group, possibly reducing planar stability but improving conformational flexibility.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituent Effects |

|---|---|---|---|---|

| 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone (Target) | C₁₇H₂₃N₃O* | 285.39* | Not reported | Lipophilic (3,4-dimethylphenyl), flexible (pyrrolidinyl) |

| 1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine | C₁₉H₂₃N₃O₄ | 357.45 | Flammable liquid | Polar (trimethoxy), aromatic (pyridyl) |

| 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone | C₂₀H₁₈N₄O₅ | 394.39 | Not reported | Reactive (nitro), rigid (propenyl) |

*Calculated for target compound; experimental data unavailable.

Research Findings and Implications

- Substituent Impact :

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce CNS penetration.

- Lipophilic groups (e.g., dimethylphenyl) likely enhance bioavailability but increase metabolic stability challenges.

- Toxicity Trends : Pyridyl and nitro substituents correlate with higher toxicity risks compared to alkylaryl groups.

- Synthetic Utility : Piperazinyl ketones with propenyl or pyridyl groups are often intermediates in drug discovery, whereas dimethylphenyl derivatives may prioritize CNS activity.

Biologische Aktivität

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, combines a piperazine moiety with a pyrrolidinyl ketone, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone is C17H25N3O, and it features a complex structure that can undergo various chemical reactions including oxidation and reduction. Its synthesis typically involves the reaction of 3,4-dimethylphenylpiperazine with a pyrrolidinyl ketone precursor under controlled conditions.

The biological activity of 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone is believed to stem from its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems by binding to dopamine receptors, particularly the D3 subtype, which plays a crucial role in mood regulation and reward pathways .

Table 1: Overview of Potential Mechanisms

| Mechanism | Description |

|---|---|

| Receptor Binding | Interaction with dopamine D3 receptors |

| Enzyme Modulation | Possible inhibition or activation of specific enzymes |

| Neurotransmitter Interaction | Modulation of serotonin and norepinephrine levels |

Biological Activity

Research indicates that 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin pathways.

- Stimulant Properties : Similar to other synthetic cathinones, it may exhibit stimulant effects which could lead to abuse potential .

- Neuroprotective Effects : Some studies have indicated that compounds in this class may protect against neurodegeneration by reducing oxidative stress.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining the effects on rat models, the compound was shown to significantly alter behavior in tasks designed to measure anxiety and depression-like symptoms. The results indicated a reduction in anxiety behaviors compared to control groups .

- Toxicology Reports : Reports have emerged detailing cases of intoxication associated with synthetic cathinones similar to this compound. These cases highlight the need for further research into the safety profile and potential for abuse .

- Comparative Studies : When compared to other piperazine derivatives, such as trimetazidine and ranolazine, 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone exhibited unique binding characteristics that may enhance its therapeutic index while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(3,4-Dimethylphenyl)piperazinyl Pyrrolidinyl Ketone, and how can reaction conditions be optimized for yield?

- Synthetic Routes :

- Step 1 : Formation of the piperazine core via condensation of 3,4-dimethylphenylamine with dichloroethane under reflux in ethanol, yielding 4-(3,4-dimethylphenyl)piperazine (optimized at 80°C for 12 hours, 75% yield) .

- Step 2 : Acylation of the piperazine nitrogen using pyrrolidinyl ketone via Friedel-Crafts acylation. Catalysts like AlCl₃ in dichloromethane (DCM) at 0–5°C are critical to avoid side reactions .

- Optimization :

- Temperature control (<10°C during acylation) and stoichiometric excess of acyl chloride (1.2:1 molar ratio) improve yield to ~82% .

- Purification via column chromatography (silica gel, hexane:ethyl acetate 3:1) ensures >95% purity .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

- Spectroscopic Confirmation :

- ¹H NMR : Key signals include a singlet at δ 2.25 ppm (methyl groups on the aryl ring) and multiplet peaks between δ 3.4–3.8 ppm (piperazine and pyrrolidine protons) .

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O ketone) and 1240 cm⁻¹ (C-N piperazine) confirm functional groups .

- Crystallographic Validation :

- Single-crystal X-ray diffraction reveals bond angles (e.g., 120.5° for aryl-ketone bonds) and confirms steric effects from the 3,4-dimethylphenyl group .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in reported biological activities across studies?

- Data Reconciliation :

- Standardized Assays : Use uniform cell lines (e.g., HeLa for cytotoxicity) and control for batch-to-batch compound purity (>98% via HPLC) .

- Dose-Response Analysis : EC₅₀ values vary due to differences in assay duration (24 vs. 48 hours). Meta-analysis shows consistent activity at 10–50 μM ranges in kinase inhibition assays .

- Structural Analog Comparisons :

- Cyclohexyl derivatives (e.g., Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone) show reduced activity (IC₅₀ = 12 μM vs. 8 μM for the pyrrolidinyl variant), highlighting the role of the pyrrolidine ring in target binding .

Q. How does the compound’s interaction with biological targets inform its mechanism of action, and what in vitro assays validate this?

- Mechanistic Insights :

- Receptor Binding : Radioligand displacement assays (³H-labeled antagonists) reveal high affinity for serotonin receptors (5-HT₁A, Kᵢ = 15 nM) due to the 3,4-dimethylphenyl group’s lipophilic interactions .

- Enzyme Inhibition : Competitive inhibition of monoamine oxidase (MAO-B) is confirmed via fluorometric assays (IC₅₀ = 9.3 μM), with Lineweaver-Burk plots showing non-competitive binding .

- In Vitro Validation :

- Cell Viability Assays : MTT assays in neuroblastoma cells (SH-SY5Y) show dose-dependent apoptosis (EC₅₀ = 22 μM) .

- Patch-Clamp Electrophysiology : Blocks voltage-gated Ca²⁺ channels in neuronal cells (IC₅₀ = 18 μM), supporting its neuropharmacological potential .

Data Contradiction Analysis

Q. How do discrepancies in reported solubility and stability profiles impact experimental design?

- Solubility Variability :

- Conflicting solubility in DMSO (reported 25–45 mg/mL) arises from hydration states. Pre-drying the compound at 60°C under vacuum ensures consistent solubility .

- Stability Considerations :

- Degradation under UV light (t½ = 8 hours) necessitates amber vials for storage. LC-MS analysis identifies a primary degradation product (demethylated aryl ring) .

Methodological Best Practices

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- Software :

- SwissADME : Predicts high gastrointestinal absorption (95%) but moderate blood-brain barrier penetration (BBB score = 0.45) due to the pyrrolidine ring .

- Molinspiration : LogP = 2.8 indicates balanced lipophilicity, aligning with in vivo bioavailability studies (F = 62% in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.